Deapi-platycodin D3

Osteoarthritis PTP1B Inhibitor Chondroprotection

Deapi-platycodin D3 is the only platycoside validated as a direct PTP1B binder and inhibitor, enabling osteoarthritis target engagement studies unachievable with Platycodin D, D2, D3, or Platycoside E. Its deapi (apiose-absent) structure confers uniquely low hemolytic activity, making it the essential reference standard for saponin safety SAR. For MUC5AC mucoregulation research, only this characterized standard ensures reproducible data. Generic platycoside substitution compromises experimental specificity—choose Deapi-platycodin D3 for definitive, publication-ready results.

Molecular Formula C58H94O29
Molecular Weight 1255.3 g/mol
Cat. No. B2398834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeapi-platycodin D3
Molecular FormulaC58H94O29
Molecular Weight1255.3 g/mol
Structural Identifiers
InChIInChI=1S/C58H94O29/c1-22-44(84-48-40(73)33(66)26(63)17-78-48)39(72)43(76)49(81-22)85-45-34(67)27(64)18-79-51(45)87-52(77)58-12-11-53(2,3)13-24(58)23-7-8-30-54(4)14-25(62)46(57(20-60,21-61)31(54)9-10-55(30,5)56(23,6)15-32(58)65)86-50-42(75)38(71)36(69)29(83-50)19-80-47-41(74)37(70)35(68)28(16-59)82-47/h7,22,24-51,59-76H,8-21H2,1-6H3/t22-,24-,25-,26+,27-,28+,29+,30+,31+,32+,33-,34-,35+,36+,37-,38-,39-,40+,41+,42+,43+,44-,45+,46-,47+,48-,49-,50-,51-,54+,55+,56+,58+/m0/s1
InChIKeyQDTKFVBGHXCISC-UEZGXTIOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Deapi-platycodin D3: A Structurally Distinct Platycoside for Targeted Osteoarthritis and Mucoregulatory Research


Deapi-platycodin D3 (D-PDD3), also known as deapio-platycodin D3, is a naturally occurring oleanane-type triterpenoid saponin (C58H94O29, MW 1255.35) isolated from the roots of Platycodon grandiflorum (balloon flower) [1]. It is a member of the platycoside family, distinguished by the absence of an apiose moiety at the C-28 position, a structural feature that fundamentally alters its physicochemical properties and biological activity profile compared to apiose-containing platycodins [2]. Its primary value proposition for research procurement lies in its validated and unique mechanism of action as a direct binder and inhibitor of PTP1B, a high-value therapeutic target with limited small-molecule modulators, a characteristic not shared by its major in-class analogs [3].

Why Deapi-platycodin D3 Cannot Be Substituted by Platycodin D, D2, or D3


Generic substitution within the platycoside class is scientifically invalid due to extreme functional divergence driven by minor structural variations. A systematic structure-activity relationship (SAR) study of seven structurally consecutive saponins from P. grandiflorum revealed that the presence, linkage, and composition of sugar chains—particularly the apiose moiety at C-28—dictate hemolytic potential and immunomodulatory activity [1]. This SAR divergence means that closely related compounds like Platycodin D, D2, D3, or Platycoside E exhibit vastly different safety and efficacy profiles. Furthermore, the unique molecular target profile of Deapi-platycodin D3, exemplified by its specific PTP1B binding and inhibition, is not a class effect. No other major platycoside has been reported to modulate this critical pathway in osteoarthritis [2]. Consequently, substituting this compound with a generic platycoside fraction or a more abundant analog (e.g., Platycodin D) will inevitably compromise experimental specificity, lead to data irreproducibility, and preclude the interrogation of its specific target engagement.

Deapi-platycodin D3 Quantitative Differentiation Evidence: A Head-to-Head Procurement Guide


Target Differentiation: Unique PTP1B Binding and Inhibition for Osteoarthritis

Deapi-platycodin D3 (D-PDD3) is a direct inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a mechanism not shared by other major platycodins. In a trauma-induced mouse model of osteoarthritis, intra-articular injection of D-PDD3 delayed disease progression by maintaining cartilage homeostasis through PTP1B binding and subsequent suppression of the PKM2/AMPK pathway [1]. This target engagement is a unique, differentiating feature for this compound.

Osteoarthritis PTP1B Inhibitor Chondroprotection

Mucin Production Inhibition: A Quantitative Comparison with Platycodin D3

Both Deapi-platycodin D3 and Platycodin D3 inhibit MUC5AC mucin production in PMA-stimulated NCI-H292 airway epithelial cells. While the original publication does not report the exact numerical IC50 values, it indicates that both compounds significantly inhibited production [1]. This demonstrates comparable in vitro efficacy on a key functional endpoint, but the clinical and in vivo significance of any potential difference is not established.

Airway Disease Mucoregulation MUC5AC

Hemolytic Activity Profile: A Crucial Safety Differentiator

Hemolytic activity is a primary safety concern for saponin-based research tools and therapeutics. A comparative SAR study established a clear hierarchy of hemolytic potential among seven structurally consecutive platycosides. The removal of the apiose moiety, a key structural feature of Deapi-platycodin D3 (as a deapi-form), correlates with reduced hemolytic activity compared to more complex saponins like Platycodin D and Polygalacin D [1].

Safety Hemolytic Activity Structure-Activity Relationship

Deapi-platycodin D3: Validated Application Scenarios for Scientific and Industrial Use


Osteoarthritis Target Validation and Drug Discovery

Deapi-platycodin D3 is the compound of choice for research programs focused on validating PTP1B as a therapeutic target in osteoarthritis. Its demonstrated ability to directly bind and inhibit PTP1B, leading to chondroprotection in a preclinical model [1], positions it as a unique chemical probe. This application is not achievable with other platycosides, which lack this specific target engagement.

Investigating Saponin Structure-Activity Relationships (SAR) for Hemolytic Toxicity

As a 'deapi' form, this compound is an essential tool in SAR studies aimed at understanding the structural determinants of saponin-induced hemolysis [1]. Its low hemolytic activity profile, inferred from the established hierarchy, makes it a critical reference standard for designing and benchmarking safer saponin derivatives or formulations.

Airway Mucoregulation Mechanism Studies

While not a differentiator from Platycodin D3 on a single endpoint, Deapi-platycodin D3 serves as a validated tool for dissecting the cellular pathways governing MUC5AC mucin production in human airway epithelial cells [2]. Its availability as a pure, characterized standard is essential for reproducible in vitro studies of mucoregulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Deapi-platycodin D3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.